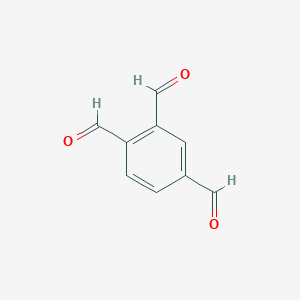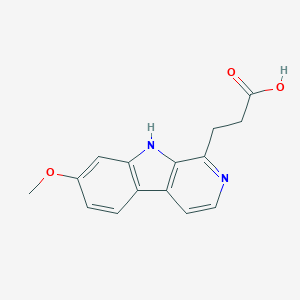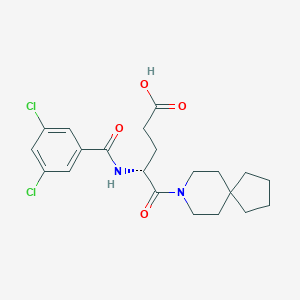
Spiroglumide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiroglumide is a peptide that has been extensively studied for its potential therapeutic applications. It is a selective cholecystokinin (CCK) antagonist that has been shown to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Spiroglumide has been studied for its potential therapeutic applications in a variety of diseases and conditions. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of obesity, diabetes, and gastrointestinal disorders.
Wirkmechanismus
Spiroglumide works by blocking the Spiroglumide receptor. Spiroglumide is a hormone that is released in response to the presence of food in the small intestine. It stimulates the release of pancreatic enzymes and bile, which aid in the digestion of food. By blocking the Spiroglumide receptor, spiroglumide inhibits the release of pancreatic enzymes and bile, leading to a decrease in food intake and a reduction in body weight.
Biochemical and Physiological Effects
In addition to its effects on food intake and body weight, spiroglumide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease inflammation and inhibit tumor growth. It has also been shown to decrease blood glucose levels and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using spiroglumide in lab experiments is its selectivity for the Spiroglumide receptor. This allows researchers to specifically target the effects of Spiroglumide without affecting other signaling pathways. One limitation is that spiroglumide has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on spiroglumide. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. Another area of interest is its potential use in the treatment of cancer, particularly in combination with other therapies. Additionally, further research is needed to fully understand the biochemical and physiological effects of spiroglumide and its mechanism of action.
Synthesemethoden
Spiroglumide is synthesized using solid-phase peptide synthesis (SPPS). SPPS is a widely used method for synthesizing peptides and involves the stepwise addition of amino acids to a growing peptide chain. The final product is purified using high-performance liquid chromatography (HPLC).
Eigenschaften
CAS-Nummer |
137795-35-8 |
|---|---|
Produktname |
Spiroglumide |
Molekularformel |
C21H26Cl2N2O4 |
Molekulargewicht |
441.3 g/mol |
IUPAC-Name |
(4R)-5-(8-azaspiro[4.5]decan-8-yl)-4-[(3,5-dichlorobenzoyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H26Cl2N2O4/c22-15-11-14(12-16(23)13-15)19(28)24-17(3-4-18(26)27)20(29)25-9-7-21(8-10-25)5-1-2-6-21/h11-13,17H,1-10H2,(H,24,28)(H,26,27)/t17-/m1/s1 |
InChI-Schlüssel |
FJCZHMXAGBYXHJ-QGZVFWFLSA-N |
Isomerische SMILES |
C1CCC2(C1)CCN(CC2)C(=O)[C@@H](CCC(=O)O)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
SMILES |
C1CCC2(C1)CCN(CC2)C(=O)C(CCC(=O)O)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Kanonische SMILES |
C1CCC2(C1)CCN(CC2)C(=O)C(CCC(=O)O)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Andere CAS-Nummern |
137795-35-8 |
Synonyme |
4-(3-chlorobenzamido)-5-(8-azaspiro(4.5)decan-8-yl)-5-oxopentanoic acid CR 2194 CR-2194 spiroglumide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



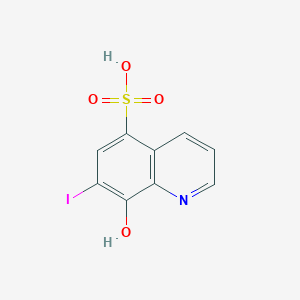
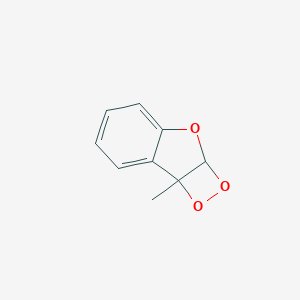
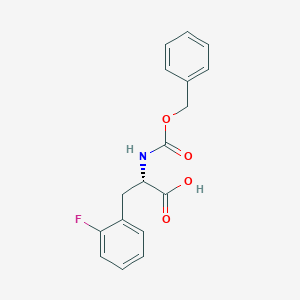
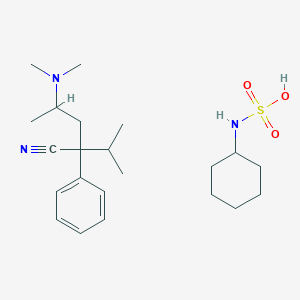
![5-Bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B159754.png)
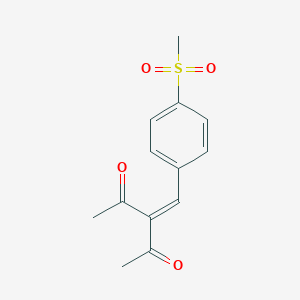
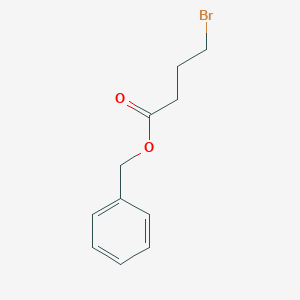
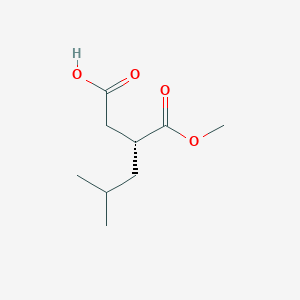
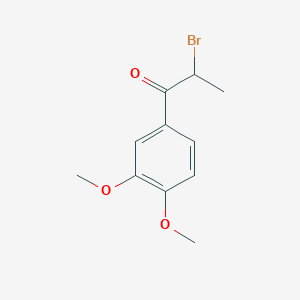
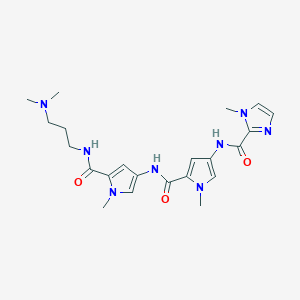
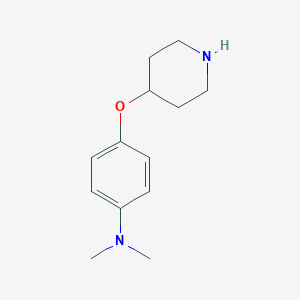
![2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B159765.png)
